1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
Overview
Description
The compound of interest, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the microwave-assisted solid-phase synthesis of piperazines has been reported, which relies on the direct annulation of primary amines with resin-bound bismesylates. This method benefits from the development of an α-methyl benzyl carbamate resin linker, allowing for the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived byproducts . Additionally, the synthesis of potent analogues of anti-tuberculosis agents has been achieved by modifying the benzyl group on the piperazine C-ring with carbamate and urea functional groups, among other modifications . Other methods include the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety, which involves treating intermediates with various N-aryl-2-chloroacetamides and acyl chlorides .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and diverse. X-ray crystallographic studies have revealed that piperazine rings can adopt different conformations, such as the typical chair conformation or an unusual boat conformation, depending on the substituents attached to the ring . The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, for example, shows that the piperazine ring is in a chair conformation with a distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. The Mannich reaction has been used to prepare bis-benzoquinones, which involves the aminoalkylation of pyrocatechol followed by oxidation . Amination reactions have also been employed to synthesize tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Furthermore, the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine has been achieved through a sequence of condensation, oxidation, reductive amination, chlorination, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of different functional groups can significantly affect the bioavailability of these compounds, as seen in the synthesis of analogues with improved absorption and serum half-life . The crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid shows that these compounds engage in hydrogen bonding and arene interactions, which can influence their solid-state properties .
Scientific Research Applications
Benzylpiperazine, a related compound, is often used as a recreational drug and is known to have euphoriant and stimulant properties . But it’s important to note that this is a different compound and its effects and applications may not directly apply to “1-Benzyl 2-methyl piperazine-1,2-dicarboxylate”.
Safety And Hazards
This compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPEQRNMJTIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563628 | |
Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
CAS RN |
126937-43-7 | |
Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126937-43-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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